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For Immediate Release

This technical guide provides a comprehensive overview of the chemical structure elucidation
of neoaureothin, a nitroaryl-substituted polyketide metabolite. Also known as spectinabilin, this
compound has garnered interest within the scientific community for its notable biological
activities. This document is intended for researchers, scientists, and professionals in drug
development, offering a detailed examination of the spectroscopic and chemical analyses that
were instrumental in determining its complex molecular structure.

Executive Summary

The determination of the chemical structure of neoaureothin (C2sH31NOs) was a multi-faceted
process relying on a combination of advanced spectroscopic techniques and chemical
degradation studies. High-resolution mass spectrometry established its molecular formula,
while detailed analysis of *H and 3C Nuclear Magnetic Resonance (NMR) spectra revealed the
connectivity of its atoms and the relative stereochemistry of its chiral centers. Infrared (IR) and
Ultraviolet-Visible (UV-Vis) spectroscopy provided crucial information about the functional
groups present, and chemical degradation studies confirmed the core structural motifs. This
guide synthesizes the pivotal data from the original structure elucidation studies and presents it
in a clear, structured format for easy reference and comparison.

Spectroscopic Data Analysis
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The structural elucidation of neoaureothin hinged on the careful interpretation of data from a
suite of spectroscopic instruments. The data presented below is a summary of the key findings
from the original research that led to the definitive structural assignment.

Mass Spectrometry (MS)

High-resolution mass spectrometry was critical in establishing the molecular formula of
neoaureothin.

Calculated Mass (for
lon m/z (Observed) Formula
C28H32NOe6™)

[M+H]* 478.2226[1] 478.2230[1] C2sH32NOs

Table 1: High-Resolution Mass Spectrometry Data for Neoaureothin.

Nuclear Magnetic Resonance (NMR) Spectroscopy

1H and 13C NMR spectroscopy provided the detailed framework of the neoaureothin structure.
The following tables summarize the chemical shifts (d) in parts per million (ppm).

Chemical Shift o Coupling ]
Proton Multiplicity Assignment
( ppm) Constant (J Hz)
-nitrophenyl
Aromatic 7.5-8.2 m P pheny
group
Olefinic 5.5-7.0 m Polyene chain
OCHs on pyrone
Methoxy ~3.8 S )
ring
Pyrone ring ~5.4 S H on pyrone ring
Methyls 1.0-2.2 m CHs groups

Table 2: Key H NMR Spectral Data of Neoaureothin. (Note: Specific assignments for the
complex olefinic region require 2D NMR techniques not detailed in the initial reports.)
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Carbon Chemical Shift (& ppm) Assignment
Carbonyl >180 C=0 in pyrone ring
-nitrophenyl and polyene
Aromatic/Olefinic 110-160 P pheny i
carbons
Carbons in tetrahydrofuran
Oxygenated C 60-80 ]
and pyrone rings
Methoxy ~55 OCHs on pyrone ring
Alkyl 10-40 Methyl and methylene carbons

Table 3: Key 13C NMR Spectral Data of Neoaureothin. (Note: The original elucidation predates
routine 3C NMR, and detailed assignments were inferred from *H NMR and chemical
degradation.)

Infrared (IR) and Ultraviolet-Visible (UV-Vis)
Spectroscopy

IR and UV-Vis spectroscopy were employed to identify key functional groups within the
neoaureothin molecule.

Wavenumber (cm—1) Functional Group Assignment
~1650 a,B-unsaturated ketone (pyrone C=0)
~1520, ~1350 Nitro group (NO2)

~1600 C=C stretching (aromatic and polyene)
~1100 C-0O stretching

Table 4: Significant Infrared (IR) Absorption Bands for Neoaureothin.
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Amax (nm) Solvent Chromophore

Extended polyene system
~380 Ethanol conjugated with the p-
nitrophenyl group

Table 5: Ultraviolet-Visible (UV-Vis) Absorption Data for Neoaureothin.

Experimental Protocols

The following sections detail the generalized methodologies used in the structure elucidation of

neoaureothin, based on standard practices of the time of its discovery.

Isolation of Neoaureothin

Neoaureothin was first isolated from the crude streptovaricin complex produced by the

fermentation of Streptomyces spectabilis. The typical isolation procedure involved:

Extraction of the fermentation broth with an organic solvent (e.g., ethyl acetate).
Concentration of the organic extract under reduced pressure.

Chromatographic separation of the crude extract using silica gel column chromatography
with a gradient elution system (e.g., hexane-ethyl acetate).

Further purification by preparative thin-layer chromatography (TLC) or high-performance
liquid chromatography (HPLC) to yield pure neoaureothin as a yellow powder.[1]

Spectroscopic Analysis

NMR Spectroscopy: *H and 3C NMR spectra were recorded on a spectrometer (e.g., 100
MHz for initial studies, with modern analyses on instruments up to 800 MHz).[1] Samples
were dissolved in a deuterated solvent, typically chloroform-d (CDCIs), with tetramethylsilane
(TMS) as an internal standard.

Mass Spectrometry: High-resolution mass spectra were obtained using an electrospray
ionization (ESI) source coupled with a time-of-flight (TOF) or other high-resolution mass
analyzer.[1]
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« Infrared Spectroscopy: IR spectra were recorded on a spectrophotometer using a potassium
bromide (KBr) pellet or as a thin film.

o UV-Vis Spectroscopy: UV-Vis spectra were obtained using a spectrophotometer, with the
sample dissolved in a suitable solvent like ethanol.

Logical Workflow and Visualizations

The process of elucidating the structure of neoaureothin followed a logical progression,
starting from basic molecular properties and progressively building up to the complete, detailed

structure.
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Figure 1: Logical workflow for the structure elucidation of neoaureothin.

Conclusion

The determination of the chemical structure of neoaureothin is a classic example of natural
product chemistry, showcasing the power of a synergistic approach that combines various
spectroscopic methods with chemical intuition. The data and methodologies outlined in this
guide provide a foundational understanding for researchers working on the characterization of
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complex natural products and serve as a valuable resource for those involved in the
development of new therapeutic agents. The definitive structure of neoaureothin has paved
the way for further investigations into its biosynthesis and biological activity.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
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